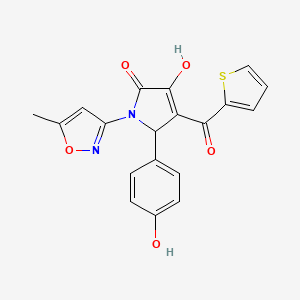![molecular formula C20H22N6O3S B15099552 N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazo l-3-ylthio)]acetamide](/img/structure/B15099552.png)
N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazo l-3-ylthio)]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]acetamide” typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the acetylamino group: This step involves acetylation of an amino group using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thioether formation: This involves the reaction of a thiol group with an appropriate halide to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.
Reduction: Reduction reactions could target the triazole ring or the acetylamino group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for their potential as antibiotics.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Agriculture: Triazole derivatives are used in the development of agrochemicals such as fungicides and herbicides.
作用機序
The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]acetamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with receptors: Modulating receptor activity by acting as agonists or antagonists.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
“N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]acetamide” may have unique properties such as enhanced biological activity, improved pharmacokinetics, or reduced toxicity compared to other triazole derivatives.
特性
分子式 |
C20H22N6O3S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N6O3S/c1-12-5-4-6-14(9-12)19-24-25-20(26(19)21)30-11-18(28)23-16-10-15(22-13(2)27)7-8-17(16)29-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChIキー |
WOUJZYAVARISKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099477.png)
![8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole](/img/structure/B15099481.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B15099482.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099487.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B15099497.png)
![3-[(5Z)-5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15099504.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15099511.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099527.png)
![3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15099528.png)
![(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B15099536.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydr oxy-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B15099538.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B15099543.png)
![Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate](/img/structure/B15099549.png)
